molecular formula C9H11BrO3 B181038 5-Bromo-1,2,3-trimethoxybenzene CAS No. 2675-79-8

5-Bromo-1,2,3-trimethoxybenzene

Cat. No.: B181038
CAS No.: 2675-79-8
M. Wt: 247.09 g/mol
InChI Key: XAOOZMATJDXDQJ-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-trimethoxybenzene is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Bromo-3,4,5-trimethoxybenzene is a chemical compound used primarily as an intermediate in organic synthesis . The specific targets of this compound are not well-documented in the literature, which is common for intermediates used in synthesis. It’s important to note that the targets can vary depending on the final product that this compound is used to synthesize.

Mode of Action

The mode of action of 1-Bromo-3,4,5-trimethoxybenzene is largely dependent on the context of its use in organic synthesis. As a brominated derivative of trimethoxybenzene, it can participate in various reactions such as nucleophilic substitution or coupling reactions, providing a method for introducing the trimethoxyphenyl group into a larger molecule .

Biochemical Pathways

The exact pathways would depend on the specific compounds being synthesized .

Action Environment

The action of 1-Bromo-3,4,5-trimethoxybenzene is influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the solution, temperature, and solvent used . In terms of stability, it should be stored in a sealed container in a dry environment .

Properties

IUPAC Name

5-bromo-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOOZMATJDXDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181256
Record name 5-Bromo-1,2,3-trimethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-79-8
Record name 1-Bromo-3,4,5-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2675-79-8
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Record name 5-bromo-1,2,3-trimethoxybenzene
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Synthesis routes and methods I

Procedure details

A mixture of 74 g (0.32 mol) of 4-bromo-2,6-dimethoxy-phenol 17 and 32 g (0.8 mol) of NaOH in 850 ml of H2O was cooled to 10° C. and 45 ml (0.48 mmol) of dimethyl sulfate was added. The mixture was refluxed for 3 h and an equal amount of dimethyl sulfate (total 0.96 mol) was then added. The mixture was refluxed for another 3 h. Upon cooling overnight, the gray product solidified and was filtered off and dissolved in 1.2 l of ether. The ether solution was filtered to remove insoluble impurity and washed sequentially with 5% NaOH solution (200 ml), water (2×200 mL), and brine (200 mL). The ether phase was dried over Na2SO4 to give a off-white solid, which was recrystallized in hexane (300 ml) to give 62.3 g (79%) of 18.
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0.96 mol
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79%

Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybromobenzene is prepared following the procedure of Tetrahedron Lett. 26 (1985):5939-5942. Dibenzyl phosphite is heated in the presence of tetrakis(triphenylphosphine)palladium (0), triethylamine and toluene with 3,4,5-trimethoxybromobenzene to give Dibenzyl 3,4,5-trimethoxyphenylphosphonate 2 following the procedure of J. Med. Chem. 32 (1989):1580-1590.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

3,4,5-Trimethoxybromobenzene is prepared from 3,4,5-trimethoxybenzoic acid following the procedure of Tetrahedron Lett. 26 (1985):5939-5942. Dibenzyl phosphite is heated in the presence of tetrakis(triphenylphosphine) palladium (0), triethylamine and toluene with 3,4,5-trimethoxybromobenzene to give dibenzyl 3,4,5-trimethoxyphenylphosphonate 2 following the procedure of J. Med. Chem. 32 (1989):1580-1590.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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